Benzyl(diethyl)sulfanium bromide

Descripción

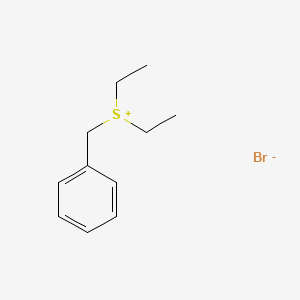

Benzyl(diethyl)sulfanium bromide is a sulfonium salt characterized by a benzyl group attached to a sulfur atom, which is further bonded to two ethyl groups and a bromide counterion. Its molecular formula is C₁₁H₁₇BrS, with a molecular weight of 261.22 g/mol. The compound is synthesized via alkylation of diethyl sulfide with benzyl bromide, a reaction pathway supported by analogous methods in sulfonium salt preparation .

Key physical properties inferred from related sulfonium salts include:

Propiedades

Número CAS |

647843-16-1 |

|---|---|

Fórmula molecular |

C11H17BrS |

Peso molecular |

261.22 g/mol |

Nombre IUPAC |

benzyl(diethyl)sulfanium;bromide |

InChI |

InChI=1S/C11H17S.BrH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

CXIMZHRECHYZDY-UHFFFAOYSA-M |

SMILES canónico |

CC[S+](CC)CC1=CC=CC=C1.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Reaction Scheme

$$

\text{Benzyl Bromide} + \text{Diethyl Sulfide} \xrightarrow{\text{Base}} \text{this compound}

$$

Two-Step Synthesis

This method involves an initial bromination step followed by the formation of the sulfonium salt:

- Step 1 - Bromination : Benzyl alcohol is first converted to benzyl bromide using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).

- Step 2 - Sulfonium Salt Formation : The resulting benzyl bromide is then reacted with diethyl sulfide under basic conditions.

Example Procedure

-

- React benzyl alcohol with NBS in CCl₄.

- Heat at reflux for several hours.

- Isolate benzyl bromide.

-

- Mix benzyl bromide with diethyl sulfide and triethylamine in dichloromethane.

- Stir at room temperature for 24 hours.

- Purify the product via recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance the efficiency of the synthesis process:

- Conditions : The reaction is performed under microwave irradiation, typically at 100 °C for a short duration (10-30 minutes).

- Advantages : This method reduces reaction time and often improves yields compared to conventional heating methods.

Data Table: Comparison of Methods

| Method | Temperature (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|

| Direct Reaction | 60-70 | 4 hours | 75-85 | Simple and effective |

| Two-Step Synthesis | Reflux | 24 hours | 80-90 | Requires isolation steps |

| Microwave-Assisted | 100 | 30 minutes | 85-95 | Fast and efficient |

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

El bromuro de bencil(dietil)sulfanio tiene varias aplicaciones en la investigación científica:

Síntesis orgánica: Se utiliza como reactivo para introducir grupos bencilo en moléculas, lo que es valioso en la síntesis de productos farmacéuticos y agroquímicos.

Química medicinal: El compuesto se explora por sus posibles propiedades antimicrobianas y anticancerígenas.

Ciencia de materiales: Se utiliza en la preparación de materiales avanzados, incluidos polímeros y nanomateriales, debido a su capacidad para formar sales de sulfonio estables.

Aplicaciones Científicas De Investigación

Benzyl(diethyl)sulfanium bromide has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing benzyl groups into molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential antimicrobial and anticancer properties.

Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable sulfonium salts.

Mecanismo De Acción

El mecanismo de acción del bromuro de bencil(dietil)sulfanio implica la formación de un intermedio de iluro de sulfonio. Este intermedio puede sufrir diversas reacciones, como el ataque nucleófilo o la cicloadición, dependiendo de las condiciones de reacción y la naturaleza de los reactivos. El iluro de sulfonio se genera mediante la desprotonación de la sal de sulfonio con una base fuerte, seguida de la reacción con un electrófilo.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfonium Salts

| Compound Name | Molecular Formula | Key Structural Features | Applications/Notes | Reference |

|---|---|---|---|---|

| Benzyl(diethyl)sulfanium bromide | C₁₁H₁₇BrS | Benzyl + diethyl groups on sulfur | Potential phase-transfer catalyst | |

| Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide | C₁₀H₁₃BrOS | 2-oxo-2-phenylethyl + dimethyl groups | Structural studies via X-ray diffraction | |

| 2-(4-Bromophenyl)-2-oxoethylsulfanium bromide | C₁₂H₁₆Br₂OS | Diethyl + bromophenyl substituents | Synthetic intermediate |

Key Differences :

- Substituent Effects : The benzyl group in this compound enhances lipophilicity compared to dimethyl or oxo-substituted analogs, influencing solubility and reactivity .

Quaternary Ammonium Salts

Key Differences :

- Cation Type : Sulfonium vs. ammonium. Sulfonium salts generally exhibit lower thermal stability but higher resistance to hydrolysis under acidic conditions compared to ammonium salts .

- Applications : Ammonium salts are more widely used in industrial surfactants, while sulfonium salts are niche catalysts in organic synthesis .

Benzyl Halide Derivatives

Key Differences :

- Reactivity : this compound is less electrophilic than benzyl bromide due to the positive charge delocalization in the sulfonium ion, reducing its alkylation efficiency .

- Crystal Structure : Methoxy-substituted benzyl bromides (e.g., 3,5-DMBB) form distinct crystalline lattices due to hydrogen bonding, whereas sulfonium salts may adopt looser packing due to bulkier substituents .

Actividad Biológica

Benzyl(diethyl)sulfanium bromide is a quaternary ammonium compound with potential applications in various biological contexts, particularly in antimicrobial and cytotoxic activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its sulfonium ion structure, which plays a significant role in its reactivity and biological interactions. The presence of the benzyl group enhances its lipophilicity, potentially affecting its permeability through biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonium compounds, including this compound. The following table summarizes key findings on its effectiveness against various microorganisms:

Mechanism of Action : The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is common among cationic surfactants and quaternary ammonium compounds.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve:

- Cell Lines Used : Human cancer cell lines (e.g., HeLa, MCF-7) and normal human fibroblasts.

- Methodology : MTT assay to determine cell viability after exposure to varying concentrations of the compound.

The results indicate that while this compound exhibits cytotoxic effects on cancer cells, it also shows potential toxicity towards normal cells at higher concentrations. This dual effect necessitates careful consideration in therapeutic applications.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University tested this compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings. -

Cytotoxicity Assessment :

In another investigation, the cytotoxic effects of this compound were evaluated on HeLa and MCF-7 cell lines. The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a promising selective toxicity towards cancerous cells while sparing normal fibroblasts at lower concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.